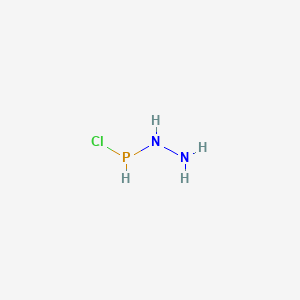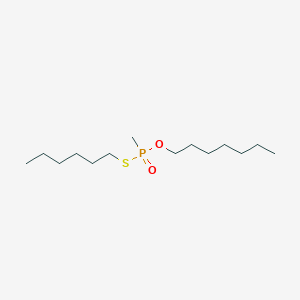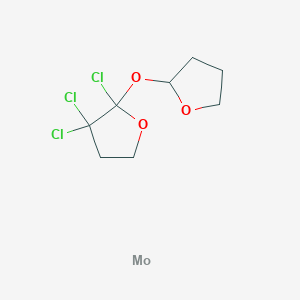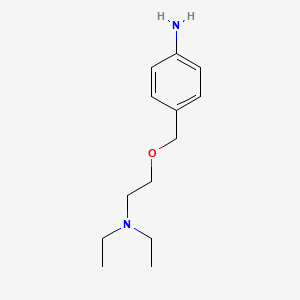
Potassium ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium ethyl carbonate is an organometallic compound with the chemical formula C₃H₅KO₃. It is a potassium salt of ethyl carbonic acid and is known for its use as a reagent in organic synthesis. This compound is typically a white crystalline solid that is soluble in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions: Potassium ethyl carbonate can be synthesized through the reaction of potassium hydroxide with ethyl chloroformate. The reaction proceeds as follows:
KOH+C₂H₅OCOCl→C₃H₅KO₃+HCl
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound involves the reaction of potassium carbonate with ethyl alcohol in the presence of carbon dioxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Potassium ethyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halides to form ethyl esters and potassium halides.
Carboxylation Reactions: It can be used to carboxylate phenols and naphthols, forming hydroxybenzoic and hydroxynaphthoic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides such as ethyl iodide or ethyl bromide.
Carboxylation Reactions: Often carried out in the presence of carbon dioxide and under specific temperature and pressure conditions.
Major Products:
Substitution Reactions: Ethyl esters and potassium halides.
Carboxylation Reactions: Hydroxybenzoic and hydroxynaphthoic acids.
科学的研究の応用
Potassium ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the carboxylation of phenols and naphthols.
Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Employed in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of potassium ethyl carbonate involves its ability to act as a nucleophile in substitution reactions and as a carboxylating agent in carboxylation reactions. In substitution reactions, the ethyl carbonate anion attacks the electrophilic carbon of the halide, leading to the formation of ethyl esters. In carboxylation reactions, the compound reacts with carbon dioxide to form carboxylated products.
類似化合物との比較
Sodium Ethyl Carbonate: Similar in structure and reactivity but uses sodium instead of potassium.
Potassium Methyl Carbonate: Similar but with a methyl group instead of an ethyl group.
Potassium Propyl Carbonate: Similar but with a propyl group instead of an ethyl group.
Uniqueness: Potassium ethyl carbonate is unique due to its specific reactivity and solubility properties, making it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective.
特性
分子式 |
C3H5KO3 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
potassium;ethyl carbonate |
InChI |
InChI=1S/C3H6O3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
InChIキー |
WVCAATDGXHFREC-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)


![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)

![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)





![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)

